malonyl-CoA

説明

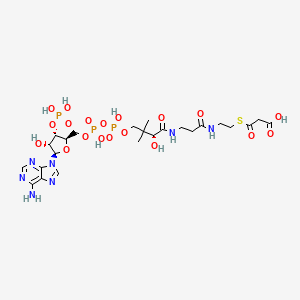

A coenzyme A derivative which plays a key role in the fatty acid synthesis in the cytoplasmic and microsomal systems.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

特性

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYOQGRJFJAKNA-DVVLENMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904351 | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-14-1 | |

| Record name | Malonyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(hydrogen malonyl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malonyl coenzyme A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNB9YCJ9F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biogenesis and Degradation of Malonyl-coa

Acetyl-CoA Carboxylase (ACC) System

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the initial and rate-limiting step in fatty acid biosynthesis. wikipedia.org

In mammals, two primary isoforms of ACC exist: ACC1 (also known as ACCα) and ACC2 (also known as ACCβ). wikipedia.orgnih.govpnas.org These isoforms are encoded by separate genes (ACACA for ACC1 and ACACB for ACC2) and exhibit distinct tissue distributions and cellular localizations, reflecting their specialized roles in metabolism. wikipedia.orgnih.govpnas.orgnih.gov

ACC1: This isoform is predominantly found in the cytoplasm of all cells but is highly enriched in lipogenic tissues, such as adipose tissue and the liver, as well as lactating mammary glands. wikipedia.orgnih.govpnas.orgresearchgate.net Its primary function is to provide this compound for the de novo synthesis of long-chain fatty acids. wikipedia.orgnih.govpnas.orgresearchgate.net

ACC2: ACC2 is primarily expressed in oxidative tissues, including skeletal muscle, heart, and liver. wikipedia.orgnih.govnih.govresearchgate.net Unlike ACC1, ACC2 localizes to the outer mitochondrial membrane. wikipedia.orgnih.govpnas.org The this compound produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.orgnih.gov Therefore, ACC2 plays a key role in regulating fatty acid oxidation. wikipedia.orgnih.gov

Both ACC1 and ACC2 are highly expressed in the liver, where both fatty acid synthesis and oxidation are significant processes. wikipedia.org While there are similarities in their catalytic mechanisms, their distinct subcellular locations and regulatory roles highlight their importance in maintaining metabolic homeostasis. nih.gov

The tissue distribution of ACC isoforms can vary between species. For instance, in rats, ACC1 is mainly found in lipogenic tissues and ACC2 in oxidative tissues, whereas in humans, ACC2 is predominant in both oxidative and lipogenic tissues. nih.gov

Table 1: ACC Isoform Characteristics and Tissue Expression

| Isoform | Molecular Weight (approx.) | Cellular Localization | Primary Function | Enriched Tissues (Mammals) |

| ACC1 | 265 kDa nih.govpnas.org | Cytosol wikipedia.orgnih.govpnas.org | Fatty acid synthesis wikipedia.orgnih.gov | Adipose tissue, Liver, Lactating mammary glands wikipedia.orgnih.govresearchgate.net |

| ACC2 | 275-280 kDa nih.govpnas.org | Outer mitochondrial membrane wikipedia.orgnih.govpnas.org | Regulation of fatty acid oxidation (via CPT1 inhibition) wikipedia.orgnih.gov | Skeletal muscle, Heart, Liver wikipedia.orgnih.govresearchgate.net |

The synthesis of this compound by ACC is an ATP-dependent, two-step reaction involving a biotin cofactor. wikipedia.orgresearchgate.net

Biotin Carboxylase (BC) Reaction: In the first step, bicarbonate (HCO₃⁻) serves as the source of CO₂. wikipedia.orgresearchgate.net The enzyme's biotin prosthetic group is carboxylated in an ATP-dependent manner. This reaction is catalyzed by the biotin carboxylase domain of ACC. wikipedia.orgresearchgate.net

Reaction 1: ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pᵢ + Carboxybiotin-Enzyme wikipedia.orgresearchgate.net

Carboxyltransferase (CT) Reaction: In the second step, the carboxyl group is transferred from the carboxybiotin-enzyme complex to acetyl-CoA, forming this compound. This transfer is catalyzed by the carboxyltransferase domain of ACC. wikipedia.orgresearchgate.net

Reaction 2: Carboxybiotin-Enzyme + Acetyl-CoA → Biotin-Enzyme + this compound wikipedia.orgresearchgate.net

The rate of this compound production by ACC is highly influenced by the availability of its substrates: acetyl-CoA, bicarbonate, and ATP. wikipedia.orgwikipedia.org

Acetyl-CoA: Acetyl-CoA is a central metabolic intermediate derived from the breakdown of carbohydrates (via glycolysis), fatty acids (via β-oxidation), and amino acids. wikipedia.orgwikipedia.orglibretexts.org Increased availability of acetyl-CoA, for instance, during a high-carbohydrate diet, can lead to increased this compound synthesis.

Bicarbonate: Bicarbonate ions serve as the direct source of the carboxyl group added to acetyl-CoA. wikipedia.orgwikipedia.orgresearchgate.net

ATP: The carboxylation of biotin is an energy-requiring step, utilizing ATP hydrolysis to drive the reaction. wikipedia.orgwikipedia.orgresearchgate.net Therefore, cellular energy status, reflected by ATP levels, directly impacts ACC activity. wikipedia.orgwikipedia.org

Beyond substrate availability, ACC activity is also subject to complex regulation at transcriptional, allosteric, and covalent modification levels. wikipedia.orgpnas.org For example, citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs can inhibit ACC. wikipedia.orgnih.gov Furthermore, phosphorylation by AMP-activated protein kinase (AMPK) inactivates ACC, thereby reducing this compound levels and promoting fatty acid oxidation. oup.comoup.comresearchgate.net

Catalytic Mechanism of ACC-Mediated this compound Synthesis

This compound Decarboxylase (MCD) System

This compound Decarboxylase (MCD; EC 4.1.1.9) is an enzyme responsible for the degradation of this compound. oup.comnih.govwikipedia.org It catalyzes the conversion of this compound back into acetyl-CoA and carbon dioxide, effectively reversing the action of ACC. oup.comoup.comwikipedia.orgresearchgate.net

While the search results primarily discuss human MCD, they indicate that MCD is widely distributed across organisms, including bacteria, plants, and mammals. nih.govwikipedia.org In humans, MCD has been identified in various tissues, including heart, skeletal muscle, pancreas, liver, and kidney. nih.gov

Crucially, MCD exhibits a broad intracellular distribution, being found in the cytosol, mitochondria, and peroxisomes of cells, including human and rat liver cells. oup.comnih.govwikipedia.org This multi-compartment localization suggests its involvement in regulating this compound levels in different cellular contexts and metabolic pathways.

Cytosolic MCD: Cytoplasmic MCD is thought to regulate cytoplasmic this compound levels, which in turn influences mitochondrial fatty acid uptake and oxidation. oup.comwikipedia.org Tissues that derive significant energy from fatty acid oxidation, such as cardiac and skeletal muscles, show high abundance of MCD mRNA. wikipedia.org

Mitochondrial MCD: this compound also plays a role within the mitochondria, acting as an intermediary between fatty acids and acetyl-CoA, which then enters the Krebs cycle. wikipedia.org Mitochondrial MCD is believed to participate in the elimination of residual this compound within this compartment. wikipedia.org

Peroxisomal MCD: In peroxisomes, MCD is involved in the conversion of malonic semialdehyde to acetyl-CoA, particularly in the context of beta-oxidation of odd-chain fatty acids. nih.govwikipedia.org

This compound decarboxylase catalyzes the decarboxylation of this compound into acetyl-CoA and carbon dioxide (CO₂). oup.comoup.comwikipedia.orgresearchgate.net This reaction is represented as:

This compound → Acetyl-CoA + CO₂ oup.comoup.comnih.gov

The catalytic activity of human peroxisomal MCD has been studied, revealing a molecular tetramer structure. nih.gov This enzyme exhibits "half-of-the-sites reactivity," meaning that at any given time, only half of the active sites are catalytically active. nih.govwikipedia.org Despite this, the conformational changes between subunits are synchronized, facilitating catalysis. wikipedia.org The C-terminal domain of MCD is where this compound catalysis occurs, and it contains an acetyltransferase fold (GNAT superfamily). nih.govwikipedia.org A key variation in the this compound binding site of MCD, compared to homologous enzymes, is the presence of a glutamic residue instead of a glycine, which is believed to act as a molecular lever in substrate release. wikipedia.org Intersubunit disulfide bridges can also link the four subunits of the tetramer, imparting positive cooperativity to the catalytic process. nih.gov

The rapid turnover of this compound, with a half-life of approximately 1.25 minutes, underscores the importance of both its production by ACC and degradation by MCD in controlling its cellular levels and, consequently, fatty acid oxidation rates. oup.com

Regulation of Malonyl-coa Levels

Allosteric Regulation of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. ACC exists as two main isoforms in mammals, ACC1 (cytoplasmic) and ACC2 (mitochondrial outer membrane-associated), each contributing to distinct pools of this compound that regulate fatty acid synthesis and oxidation, respectively. wikipedia.orgwikipedia.orgacs.org The activity of ACC is acutely controlled by allosteric modulators. portlandpress.com

Citrate, an intermediate of the tricarboxylic acid (TCA) cycle, acts as a potent allosteric activator of ACC. wikipedia.orgportlandpress.comoup.combu.edu High levels of citrate signal an abundance of energy and carbon precursors, promoting the conversion of excess energy into fatty acids for storage. bu.edu Citrate activates ACC by inducing its polymerization, shifting the enzyme from an inactive dimeric state to a more active polymeric form. wikipedia.orgportlandpress.compnas.orgresearchgate.net While the polymerization mechanism has been observed in vitro, its exact physiological significance as the primary mechanism of activation is still under investigation. wikipedia.orgpnas.org However, the protein MIG12 has been shown to lower the threshold for citrate activation into the physiological range, suggesting a more relevant role for citrate-induced polymerization in vivo. pnas.org

Conversely, long-chain fatty acyl-CoAs (LCFA-CoAs), such as palmitoyl-CoA, act as negative feedback inhibitors of ACC. wikipedia.orgoup.comnih.gov When the cellular concentration of LCFA-CoAs is high, indicating sufficient fatty acid levels, they allosterically inhibit ACC, thereby reducing this compound production and consequently slowing down further fatty acid synthesis. wikipedia.org This inhibition is often accompanied by the depolymerization of ACC. researchgate.net

Citrate Activation of ACC

Post-Translational Modification of ACC and MCD

Beyond allosteric regulation, the activity of ACC and MCD is also controlled by post-translational modifications, primarily phosphorylation.

AMP-activated protein kinase (AMPK) is a crucial energy sensor that phosphorylates and inactivates ACC, leading to a decrease in this compound levels. wikipedia.orgphysiology.orgoup.comnih.govwikipedia.orgnih.gov This inactivation is a key mechanism by which AMPK promotes fatty acid oxidation, as reduced this compound relieves its inhibition on carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for transporting long-chain fatty acids into mitochondria for beta-oxidation. wikipedia.orgwikipedia.orgoup.comnih.govwikipedia.orgfrontiersin.orgresearchgate.netpnas.org

AMPK is a heterotrimeric complex composed of a catalytic α-subunit and two regulatory β- and γ-subunits. nih.govfrontiersin.orgjci.org In mammals, there are two isoforms for the α-subunit (α1, α2), two for the β-subunit (β1, β2), and three for the γ-subunit (γ1, γ2, γ3), allowing for the formation of up to 12 distinct heterotrimeric complexes. nih.govfrontiersin.orgjci.orgphysiology.org The expression levels and tissue distribution of these isoforms vary, influencing AMPK's specific functions in different cell types. nih.govfrontiersin.orgmdpi.com

Here is a table summarizing the tissue distribution of key AMPK isoforms:

| AMPK Subunit Isoform | Predominant Tissue Distribution | References |

| α1 | Ubiquitously expressed | nih.govfrontiersin.org |

| α2 | Skeletal muscle, cardiac muscle, liver, brain (cortex, hippocampus) | nih.govfrontiersin.orgjci.orgmdpi.com |

| β1 | Ubiquitously expressed, high in liver, low in skeletal muscle | nih.govfrontiersin.orgmdpi.com |

| β2 | Skeletal muscle, cardiac muscle, low in many other tissues | nih.govfrontiersin.orgmdpi.com |

| γ1 | Broad tissue distribution | nih.govfrontiersin.orgphysiology.org |

| γ2 | Skeletal muscle, cardiac muscle | nih.govfrontiersin.orgphysiology.org |

| γ3 | Highly specific to skeletal muscle | frontiersin.orgphysiology.org |

AMPK phosphorylates ACC at specific serine residues, leading to its inactivation. wikipedia.orgportlandpress.comphysiology.orgnih.govwikipedia.orgahajournals.orgahajournals.orgashpublications.org For ACC1, AMPK phosphorylates Ser79, Ser1200, and Ser1215 in the liver isoform. wikipedia.orgportlandpress.comphysiology.org For ACC2, AMPK phosphorylates Ser212 (Ser221 in mouse). nih.govahajournals.orgahajournals.org Phosphorylation of Ser79 on ACC1 and Ser212 on ACC2 are critical sites for AMPK-mediated inhibition. physiology.orgnih.govahajournals.orgahajournals.orgashpublications.org

The phosphorylation of ACC by AMPK results in a decline in ACC activity, which in turn reduces the production of this compound. physiology.orgnih.govfrontiersin.org This decrease in this compound then alleviates the allosteric inhibition of CPT1, thereby promoting the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production. wikipedia.orgwikipedia.orgoup.comnih.govwikipedia.orgfrontiersin.orgresearchgate.netpnas.org This mechanism is crucial for maintaining cellular energy homeostasis, particularly during periods of low energy availability, such as exercise or fasting. physiology.orgoup.complos.org

While AMPK primarily inactivates ACC, it is also thought to influence this compound levels by potentially regulating this compound decarboxylase (MCD), an enzyme that decarboxylates this compound back to acetyl-CoA. wikipedia.org However, the primary and most well-established mechanism for AMPK's effect on this compound is through the inhibitory phosphorylation of ACC. wikipedia.orgfrontiersin.org

Dietary Macronutrient Composition

The composition of dietary macronutrients significantly influences the intracellular levels of this compound, thereby modulating key metabolic pathways such as fatty acid synthesis and oxidation. This intricate regulation is primarily mediated through the activity of enzymes like Acetyl-CoA Carboxylase (ACC), this compound Decarboxylase (MCD), and Carnitine Palmitoyltransferase I (CPT1), as well as signaling molecules like AMP-activated protein kinase (AMPK).

Carbohydrates

Dietary carbohydrates, particularly glucose, play a crucial role in regulating this compound levels. An increase in circulating glucose leads to a rise in hypothalamic this compound concentration. oup.compnas.orgnih.govnih.gov This response is dose-dependent and requires glucose metabolism within the central nervous system (CNS). pnas.org The mechanism involves the suppression of AMP-activated protein kinase (AMPK) activity, which in turn de-phosphorylates and activates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for synthesizing this compound from acetyl-CoA. pnas.orgnih.govnih.govresearchgate.net Consequently, higher ACC activity results in increased this compound levels. pnas.orgnih.govresearchgate.net

Studies have shown that refeeding food-deprived mice with a high-carbohydrate, low-fat diet leads to a rapid increase in hypothalamic this compound, a response associated with suppressed food intake and elevated peripheral energy expenditure. pnas.org In avian models, feeding previously starved chicks with a high-carbohydrate, low-fat diet stimulated an 11-fold increase in ACC transcription and a 9-fold increase in ACC mRNA abundance in the liver. nih.gov Similarly, in rainbow trout, a high-digestible starch diet stimulated ACC activity in abdominal adipose tissue and white muscle. nih.govcambridge.org

Conversely, fructose, another common dietary sugar, can exert different effects on this compound signaling. While glucose metabolism increases this compound and suppresses food intake, centrally metabolized fructose has been observed to increase food intake. nih.gov This paradoxical effect is attributed to fructose bypassing the rate-limiting step of glycolysis, leading to rapid ATP depletion and a compensatory rise in AMP, which then activates AMPK. nih.gov Activated AMPK inhibits ACC, thereby decreasing this compound levels. nih.govnih.gov

Fats (Lipids)

Dietary fat composition significantly influences this compound levels and its downstream metabolic effects, particularly on fatty acid oxidation. High-fat diets have been shown to decrease cardiac this compound levels, which appears to be linked to an increase in this compound decarboxylase (MCD) expression, an enzyme that degrades this compound. oup.com This reduction in this compound contributes to increased mitochondrial fatty acid uptake and oxidation. oup.com

Excess dietary fat can also favor the production of this compound, which can subsequently reduce the efficiency of the glucose transporter GLUT4 and impair insulin sensitivity. scielo.brscielo.br In conditions of impaired mitochondrial function, such as those associated with obesity, unmetabolized fatty acyl-CoA can be converted to this compound, directing it towards fatty acid synthesis. scielo.brscielo.br

The fatty acid composition of the diet can influence the activity and sensitivity of mitochondrial carnitine palmitoyltransferase I (CPT1) to inhibition by this compound. nih.gov For instance, feeding rats a diet enriched in menhaden (fish) oil resulted in a significantly lower sensitivity of skeletal muscle CPT1 to this compound inhibition compared to a low-fat diet. nih.gov In rainbow trout, dietary fatty acid composition, especially polyunsaturated fatty acids (PUFA), affected CPT1 mRNA expression in tissues like red muscle, liver, and adipose tissue, although no significant differences were observed in this compound content or CPT1 sensitivity to this compound with the experimental diets. nih.gov

High-fat diets can also lead to a decrease in ACC activity in the liver and intestine in some species. nih.govcambridge.org Furthermore, studies in mice with a genetic knockout of ACC2 (ACC2-/-), an isoform of ACC associated with mitochondria and involved in regulating fatty acid oxidation, showed that these mice accumulated less fat and maintained normal insulin and glucose levels when fed high-fat/high-carbohydrate diets, unlike their wild-type counterparts who became type-2 diabetic. pnas.org This suggests that ACC2-generated this compound plays a crucial role in controlling fatty acid oxidation. pnas.org

The type of dietary fat also matters; saturated fat intake can impair insulin sensitivity, whereas omega-3 polyunsaturated fatty acids can have the opposite effect by altering cell membranes and potentially increasing energy expenditure. scielo.br Dietary fat can also epigenetically regulate CPT1a expression in the liver, involving changes in DNA methylation and histone modifications. nih.gov

Proteins

The level of dietary protein can also influence this compound metabolism, primarily through its effects on ACC activity and subsequent fatty acid synthesis. In studies with pigs, a reduced dietary protein level led to the upregulation of the ACACA gene (encoding ACC), which catalyzes the conversion of acetyl-CoA to this compound. mdpi.com This increased this compound then serves as a substrate for fatty acid synthase (FASN) to synthesize palmitate, contributing to higher lipid deposition. mdpi.com

Conversely, high crude protein diets have been associated with reduced hepatic lipid accumulation and plasma triglyceride concentration. mdpi.com This effect is often linked to the downregulation of lipogenic genes, including ACACα (ACC), and an enhancement of lipid oxidation. mdpi.com Amino acids, the building blocks of proteins, are not only essential for protein synthesis but also play a role in regulating tissue triglyceride accumulation. mdpi.com

Table 1: Impact of Dietary Macronutrient Composition on this compound Regulation and Associated Enzymes

| Dietary Macronutrient | Effect on this compound Levels | Effect on ACC Activity/Expression | Effect on CPT1 Activity/Sensitivity | Other Noted Effects | Reference |

|---|---|---|---|---|---|

| Carbohydrates | Increase (Hypothalamic) | Activation (via AMPK inhibition) | - | Suppresses food intake, increases peripheral energy expenditure. | oup.compnas.orgnih.govnih.govresearchgate.net |

| High-Carbohydrate, Low-Fat Diet | Increase (Hypothalamic, Liver) | Stimulates ACC transcription and mRNA abundance (Liver) | - | - | pnas.orgnih.gov |

| Fructose | Decrease (Hypothalamic, via AMPK activation) | Inhibition (via AMPK activation) | Decreased CPT1a activity (Hepatic) | Increases food intake, impairs mitochondrial function. | nih.govnih.gov |

| High-Digestible Starch | - | Stimulates ACC activity (Adipose tissue, white muscle) | - | - | nih.govcambridge.org |

| Fats (Lipids) | Decrease (Cardiac) | - | Increased CPT1 activity (Cardiac) | Increased MCD expression. | oup.com |

| Fat Excess | Favors production | - | Inhibition of CPT1 (leading to FA synthesis) | Reduces GLUT4 efficiency, impairs insulin sensitivity. | scielo.brscielo.br |

| High-Fat Diet | - | Decreases ACC activity (Liver, intestine in some species) | Downregulation of CPT1 expression/activity (Hepatic) | Attenuated beta-oxidation. | nih.govcambridge.orgplos.org |

| Menhaden Oil (High PUFA) | - | - | Lower sensitivity to this compound inhibition (Skeletal muscle) | - | nih.gov |

| Proteins | Increase (via ACC upregulation) | Upregulation of ACACA gene (e.g., in pigs) | - | Increased fatty acid synthesis. | mdpi.com |

| High Crude Protein | Decrease (via ACC downregulation) | Downregulation of ACACα gene (Hepatic) | Enhanced lipid oxidation | Reduced hepatic lipid accumulation, decreased plasma TG. | mdpi.com |

Note: This table is designed to be presented as an interactive data table, allowing users to sort and filter by column.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| This compound | 19307 |

| Acetyl-CoA | 444072 |

| Acetyl-CoA Carboxylase (ACC) | 10839 |

| This compound Decarboxylase (MCD) | 16212871 |

| Carnitine Palmitoyltransferase I (CPT1) | 10838 |

| AMP-activated protein kinase (AMPK) | 5998 |

| Fatty Acid Synthase (FAS) | 10837 |

| Glucose | 5793 |

| Fructose | 272387 |

| Citrate | 305 |

| Pyruvate | 1060 |

| Lactate | 612 |

| Long-chain acyl-CoA (LCAC) | N/A (general term, refers to various long-chain fatty acyl-CoAs) |

| Palmitate | 985 |

| Oleic acid | 445639 |

| Octanoic acid | 890 |

| Etomoxir | 3290 |

| Cerulenin | 441499 |

| 5-(tetradecyloxy)-2-furoic Acid (TOFA) | 104710 |

| Docosahexaenoic acid (DHA) | 444863 |

| Eicosapentaenoic acid (EPA) | 446284 |

| Saturated fatty acids (SFA) | N/A (general term) |

| Polyunsaturated fatty acids (PUFA) | N/A (general term) |

| Monounsaturated fatty acids (MUFA) | N/A (general term) |

| Triglycerides (TG) | N/A (general term) |

| Cholesterol esters | N/A (general term) |

| Phospholipids | N/A (general term) |

| GLUT4 | 10836 |

| SREBP1c (Sterol regulatory element-binding protein 1c) | 10835 |

| PPARα (Peroxisome proliferator-activated receptor alpha) | 10834 |

| PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) | 10833 |

| C/EBPβ (CCAAT/enhancer binding protein beta) | 10832 |

| ACADL (Acyl-CoA Dehydrogenase, Long Chain) | 10831 |

| HSL (Hormone-sensitive lipase) | 10830 |

| LPL (Lipoprotein lipase) | 10829 |

| SCD (Stearoyl-CoA desaturase) | 10828 |

| Acetyl-CoA Carboxylase alpha (ACACA) | 10839 (same as ACC) |

| Acetyl-CoA Carboxylase 1 (ACC1) | 10839 (same as ACC) |

| Acetyl-CoA Carboxylase 2 (ACC2) | 10839 (same as ACC) |

| 2-deoxyglucose (2-DG) | 10815 |

| Leptin | 10827 |

| Ghrelin | 10826 |

| α-lipoic acid | 10825 |

| Insulin | 10824 |

| Carnitine | 289 |

| Palmitoyl-CoA | 445663 |

| Acetylcarnitine | 10823 |

| Isovaleryl-CoA | 10822 |

| Hydroxyisovaleryl-CoA | 10821 |

| Methionine | 6137 |

| Leucine | 6106 |

| Acetoacetate | 183 |

| ATP | 363 |

| AMP | 6024 |

| CO2 | 280 |

| Water | 962 |

| Oxygen | 977 |

| Hydrogen | 783 |

| Nitrogen | 941 |

| Sulfur | 1118 |

| Phosphate | 1030 |

| Bicarbonate | 1038 |

| Pyruvate dehydrogenase | 10820 |

| Tricarboxylic acid cycle (TCA cycle) | N/A (pathway, not a single compound) |

| Oxaloacetate | 970 |

| Fatty acyl-CoA | N/A (general term) |

| Long-chain fatty acids | N/A (general term) |

| Reactive oxygen species (ROS) | N/A (general term) |

| Ser kinases | N/A (general term) |

| Glucose transporter 4 (GLUT4) | 10836 |

| Uncoupling proteins (UCPs) | N/A (general term) |

| UCP2 | 10819 |

| UCP3 | 10818 |

| Carnitine palmitoyltransferase 1a (CPT1a) | 10838 (same as CPT1) |

| Carnitine palmitoyltransferase 1b (CPT1b) | 10838 (same as CPT1) |

| Carnitine palmitoyltransferase 1c (CPT1c) | 10838 (same as CPT1) |

| Malonyl carnitine | 10817 |

| Fatty acylcarnitine | N/A (general term) |

| Acylcarnitine | N/A (general term) |

| Glycerol-3-phosphate | 753 |

| Dihydroxyacetone phosphate | 792 |

| Glyceroneogenesis | N/A (pathway) |

| Gluconeogenesis | N/A (pathway) |

| Glycogenolysis | N/A (pathway) |

| G6PC (Glucose-6-phosphatase catalytic subunit) | 10816 |

| PKC1 (Protein Kinase C 1) | 10814 |

| SREBPF1 (Sterol regulatory element-binding protein family 1) | 10813 |

| BAF60a (SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily D member 1) | 10812 |

| Histone 3 lysine 4 dimethylation (H3K4Me2) | N/A (histone modification) |

| DNA methylation (DNAMe) | N/A (epigenetic modification) |

| Hypothalamic neuropeptide expression | N/A (general term) |

| Adipogenesis | N/A (biological process) |

| Lipogenesis | N/A (biological process) |

| Beta-oxidation | N/A (pathway) |

| De novo lipogenesis | N/A (pathway) |

| De novo fatty acid synthesis | N/A (pathway) |

| Fatty acid oxidation | N/A (pathway) |

| Energy homeostasis | N/A (biological process) |

| Food intake | N/A (biological process) |

| Energy expenditure | N/A (biological process) |

| Insulin resistance | N/A (medical condition) |

| Obesity | N/A (medical condition) |

| Type 2 diabetes | N/A (medical condition) |

| Non-alcoholic fatty liver disease (NAFLD) | N/A (medical condition) |

| Myocardial ischemia | N/A (medical condition) |

| Reperfusion | N/A (biological process) |

| Hypoxia | N/A (medical condition) |

| Acidosis | N/A (medical condition) |

| Liver damage | N/A (medical condition) |

| Renal Cell Carcinoma (RCC) | N/A (medical condition) |

| Endoplasmic Reticulum (ER) stress | N/A (cellular process) |

| Mitochondrial homeostasis | N/A (cellular process) |

| Ferroptosis | N/A (cellular process) |

| Sunitinib | 10811 |

| HIF2α (Hypoxia-inducible factor 2-alpha) | 10810 |

| eIF4G3 (Eukaryotic initiation factor 4 gamma 3) | 10809 |

| PRMT2 (Protein arginine methyltransferase 2) | 10808 |

| BDNF (Brain-derived neurotrophic factor) | 10807 |

| NPY (Neuropeptide Y) | 10806 |

| AGRP (Agouti-related protein) | 10805 |

| CART (Cocaine- and amphetamine-regulated transcript) | 10804 |

| POMC (Pro-opiomelanocortin) | 10803 |

| PAM (Peptidylglycine alpha-amidating monooxygenase) | 10802 |

| Arc (Arcuate nucleus) | N/A (brain region) |

| CNS (Central Nervous System) | N/A (anatomical term) |

| Hypothalamus | N/A (anatomical term) |

| Liver | N/A (anatomical term) |

| Heart | N/A (anatomical term) |

| Skeletal muscle | N/A (anatomical term) |

| Adipose tissue | N/A (anatomical term) |

| Intestine | N/A (anatomical term) |

| Kidney | N/A (anatomical term) |

| Brain | N/A (anatomical term) |

| Myocardium | N/A (anatomical term) |

| Hepatocytes | N/A (cell type) |

| Fibroblasts | N/A (cell type) |

| Myotubes | N/A (cell type) |

| Adipocytes | N/A (cell type) |

| Macrophages | N/A (cell type) |

| Mitochondria | N/A (organelle) |

| Peroxisomes | N/A (organelle) |

| Cytosol | N/A (cellular compartment) |

| Cell membranes | N/A (cellular component) |

| Gene expression | N/A (biological process) |

| Transcription | N/A (biological process) |

| mRNA | N/A (molecule type) |

| Protein abundance | N/A (measurement) |

| Enzyme activity | N/A (measurement) |

| Phosphorylation | N/A (post-translational modification) |

| Acetylation | N/A (post-translational modification) |

| DNA | 175 |

| RNA | 6006 |

| Protein | N/A (molecule type) |

| Lipid | N/A (general term) |

| Carbohydrate | N/A (general term) |

| Amino acid | N/A (general term) |

| Nucleotide | N/A (general term) |

| Hormone | N/A (general term) |

| Neurotransmitter | N/A (general term) |

| Cytokine | N/A (general term) |

| Receptor | N/A (general term) |

| Transporter | N/A (general term) |

| Enzyme | N/A (general term) |

| Cofactor | N/A (general term) |

| Substrate | N/A (general term) |

| Product | N/A (general term) |

| Inhibitor | N/A (general term) |

| Activator | N/A (general term) |

| Signal transduction | N/A (biological process) |

| Gene regulation | N/A (biological process) |

| Epigenetic regulation | N/A (biological process) |

| Metabolic pathway | N/A (biological process) |

| Cellular respiration | N/A (biological process) |

| ATP production | N/A (biological process) |

| Energy balance | N/A (biological process) |

| Food deprivation | N/A (physiological state) |

| Refeeding | N/A (physiological state) |

| Starvation | N/A (physiological state) |

| Lactation | N/A (physiological state) |

| Pregnancy | N/A (physiological state) |

| Weaning | N/A (physiological state) |

| Gestation | N/A (physiological state) |

| Post-weaning | N/A (physiological state) |

| Lifelong | N/A (duration) |

| Perinatal | N/A (duration) |

| High-fat/high-carbohydrate diets | N/A (diet type) |

| Low-carbohydrate/high-fat diet | N/A (diet type) |

| Low-fat diet | N/A (diet type) |

| High-fat diet | N/A (diet type) |

| Control diet | N/A (diet type) |

| Chow diet | N/A (diet type) |

| Mixed fatty acid control diet | N/A (diet type) |

| High PUFA diet | N/A (diet type) |

| High SFA diet | N/A (diet type) |

| Low fat diet | N/A (diet type) |

| High fat diet | N/A (diet type) |

| High protein diet | N/A (diet type) |

| Low protein diet | N/A (diet type) |

| Crude protein (CP) | N/A (dietary component) |

| Lysine | 866 |

| Carnitine supplementation | N/A (intervention) |

| Exercise | N/A (intervention) |

| Tamoxifen | 5373 |

| Adipogenic tissues | N/A (tissue type) |

| Lactating glands | N/A (tissue type) |

| Myocardial tissue | N/A (tissue type) |

| Skeletal muscle cells | N/A (cell type) |

| Brown adipose tissue | N/A (tissue type) |

| White adipose tissue | N/A (tissue type) |

| Tibialis anterior | N/A (muscle) |

| EDL (Extensor digitorum longus) | N/A (muscle) |

| Soleus muscle | N/A (muscle) |

| Rainbow trout (Oncorhynchus mykiss) | N/A (organism) |

| Mice | N/A (organism) |

| Rats | N/A (organism) |

| Chicks | N/A (organism) |

| Pigs | N/A (organism) |

| Xenopus laevis (amphibian) | N/A (organism) |

| Blunt Snout Bream (Megalobrama amblycephala) | N/A (organism) |

| Human | N/A (organism) |

| Escherichia coli | N/A (organism) |

| Sprague Dawley rats | N/A (strain) |

| ob/ob mice | N/A (strain) |

| WT (Wild type) mice | N/A (strain) |

| Acc2-/- mice | N/A (strain) |

| Bscl2-/- mice | N/A (strain) |

| H4IIEC3 cells (rat hepatoma) | N/A (cell line) |

| RCC cells | N/A (cell type) |

| ccRCC cells | N/A (cell type) |

| Cultured fibroblasts | N/A (cell type) |

| Hypothalamic arcuate nucleus (Arc) | N/A (brain region) |

| CNS fatty acid synthesis | N/A (biological process) |

| De novo fatty acid synthesis | N/A (biological process) |

| Fatty acid biosynthesis | N/A (biological process) |

| Lipid metabolism | N/A (biological process) |

| Glucose metabolism | N/A (biological process) |

| Protein synthesis | N/A (biological process) |

| Gene expression regulation | N/A (biological process) |

| Transcriptional regulation | N/A (biological process) |

| Epigenetic regulation | N/A (biological process) |

| DNA methylation | N/A (epigenetic modification) |

| Histone modification | N/A (epigenetic modification) |

| Histone 3 lysine 4 dimethylation | N/A (epigenetic modification) |

| Chromatin | N/A (cellular component) |

| Promoters | N/A (DNA region) |

| Introns | N/A (DNA region) |

| Transcription start site | N/A (DNA region) |

| Cis-regulatory elements | N/A (DNA region) |

| Transcription factors | N/A (protein type) |

| SREBP1c | 10835 |

| PPARα | 10834 |

| PGC-1α | 10833 |

| C/EBPβ | 10832 |

| BAF60a | 10812 |

| RNA sequencing | N/A (technique) |

| Nuclear run-on assay | N/A (technique) |

| Tandem mass spectrometry | N/A (technique) |

| Western blotting | N/A (technique) |

| RT-qPCR | N/A (technique) |

| Immunofluorescence | N/A (technique) |

| Chromatin immunoprecipitation (ChIP) | N/A (technique) |

| Luciferase reporter assay | N/A (technique) |

| Gel shift assay | N/A (technique) |

| Electrophoretic mobility shift assay (EMSA) | N/A (technique) |

| In vivo electroporation | N/A (technique) |

| Gene knockouts | N/A (technique) |

| Antisense oligonucleotide | N/A (technique) |

| Pharmacological inhibitors | N/A (general term) |

| Genetic manipulation | N/A (general term) |

| Nutritional status | N/A (physiological state) |

| Food intake | N/A (physiological process) |

| Energy balance | N/A (physiological process) |

| Obesity | N/A (medical condition) |

| Insulin resistance | N/A (medical condition) |

| Type 2 diabetes | N/A (medical condition) |

| Non-alcoholic fatty liver disease | N/A (medical condition) |

| Cardiovascular disease | N/A (medical condition) |

| Cancer | N/A (medical condition) |

| Renal cell carcinoma | N/A (medical condition) |

| This compound decarboxylase deficiency (MLYCDD) | N/A (medical condition) |

| Metabolic dysregulation | N/A (medical condition) |

| Hyperglycemia | N/A (medical condition) |

| Hyperinsulinemia | N/A (medical condition) |

| Hyperphagia | N/A (medical condition) |

| Steatosis | N/A (medical condition) |

| Lipid disorder | N/A (medical condition) |

| Atherosclerosis | N/A (medical condition) |

| Myocardial infarction | N/A (medical condition) |

| Ischemia | N/A (medical condition) |

| Reperfusion injury | N/A (medical condition) |

| Heart failure | N/A (medical condition) |

| Stroke | N/A (medical condition) |

| Neurodegenerative diseases | N/A (medical condition) |

| Inflammatory diseases | N/A (medical condition) |

| Autoimmune diseases | N/A (medical condition) |

| Genetic disorders | N/A (medical condition) |

| Inborn errors of metabolism | N/A (medical condition) |

| Newborn metabolic monitoring program | N/A (medical program) |

| Therapeutic approaches | N/A (general term) |

| Drug targets | N/A (general term) |

| Biomarkers | N/A (general term) |

| Prognosis | N/A (medical term) |

| Prevention | N/A (medical term) |

| Treatment | N/A (medical term) |

| Animal models | N/A (research tool) |

| Cell culture models | N/A (research tool) |

| In vitro studies | N/A (research method) |

| In vivo studies | N/A (research method) |

| Clinical studies | N/A (research method) |

| Research findings | N/A (general term) |

| Data tables | N/A (formatting element) |

| Figures | N/A (formatting element) |

| References | N/A (formatting element) |

| Citations | N/A (formatting element) |

| Markdown | N/A (formatting style) |

| Numerical headings | N/A (formatting style) |

| Professional tone | N/A (writing style) |

| Authoritative tone | N/A (writing style) |

| Scientifically accurate | N/A (quality criterion) |

| Thorough | N/A (quality criterion) |

| Informative | N/A (quality criterion) |

| Strict adherence to outline | N/A (instruction) |

| Content inclusions | N/A (instruction) |

| Content exclusions | N/A (instruction) |

| Source exclusions | N/A (instruction) |

| Quality & Tone | N/A (instruction) |

| Style | N/A (instruction) |

| Formatting | N/A (instruction) |

| Interactive data tables | N/A (instruction) |

| PubChem CIDs | N/A (instruction) |

| English article | N/A (instruction) |

| Chemical compound | N/A (general term) |

| Metabolic effector | N/A (general term) |

| Metabolic switch | N/A (general term) |

| Rate-limiting step | N/A (biochemical concept) |

| Allosteric control | N/A (biochemical concept) |

| Phosphorylation | N/A (biochemical concept) |

| Polymerization | N/A (biochemical concept) |

| Isoforms | N/A (biochemical concept) |

| N-terminal extension | N/A (protein feature) |

| Mitochondrial targeting motif | N/A (protein feature) |

| Gene knockouts | N/A (genetic technique) |

| Gene deletion | N/A (genetic technique) |

| Overexpression | N/A (genetic technique) |

| Knockdown | N/A (genetic technique) |

| Antisense oligonucleotide | N/A (molecular tool) |

| Pharmacologic inhibitor | N/A (molecular tool) |

| Nutritional control | N/A (physiological concept) |

| Lipid deposition | N/A (physiological process) |

| Flesh quality | N/A (agricultural term) |

| Animal production | N/A (agricultural term) |

| Dietary glucogenic proportions | N/A (dietary concept) |

| Dietary lipogenic proportions | N/A (dietary concept) |

| Food intake per unit metabolic body weight | N/A (measurement) |

| Macronutrient digestibility | N/A (measurement) |

| Circulating blood acylcarnitines | N/A (measurement) |

| Amino acids | N/A (measurement) |

| Malonyl carnitine | 10817 |

| Isovaleryl carnitine | 10801 |

| Hydroxyisovaleryl carnitine | 10800 |

| Long chain fatty acid concentrations | N/A (measurement) |

| Citric acid cycle | N/A (pathway) |

| Glycolytic pathway | N/A (pathway) |

| Pyruvate dehydrogenase | 10820 |

| Tricarboxylic acid cycle | N/A (pathway) |

| Oxaloacetate | 970 |

| Fatty acyl-CoAs | N/A (general term) |

| Long chain acyl CoA (LCAC) | N/A (general term) |

| Fatty acid biosynthesis | N/A (biological process) |

| Fatty acid oxidation | N/A (biological process) |

| Lipid metabolism | N/A (biological process) |

| Energy metabolism | N/A (biological process) |

| Energy homeostasis | N/A (biological process) |

| Food intake | N/A (physiological process) |

| Energy expenditure | N/A (physiological process) |

| Hepatic glucose production | N/A (physiological process) |

| Glucose transport | N/A (physiological process) |

| Insulin sensitivity | N/A (physiological concept) |

| Mitochondrial function | N/A (cellular process) |

| Oxidative stress | N/A (cellular process) |

| Reactive oxygen species | N/A (molecules) |

| Endoplasmic reticulum stress | N/A (cellular process) |

| Lipid droplets | N/A (cellular structure) |

| Tumor growth | N/A (medical concept) |

| Sunitinib resistance | N/A (medical concept) |

| Apoptosis | N/A (cellular process) |

| Meat quality | N/A (agricultural term) |

| Carcass traits | N/A (agricultural term) |

| Marker assisted selection | N/A (breeding technique) |

| Beef cattle breeding program | N/A (agricultural program) |

| Adipocyte size | N/A (measurement) |

| Backfat thickness | N/A (measurement) |

| Lipogenic enzyme activities | N/A (measurement) |

| Monounsaturated fatty acid content | N/A (measurement) |

| Polyunsaturated fatty acid content | N/A (measurement) |

| RNA-seq | N/A (technique) |

| Targeted candidate gene expression approach | N/A (technique) |

| Phenotypic differences | N/A (observation) |

| Adiposity-related traits | N/A (trait) |

| Lysine deficiency | N/A (nutritional deficiency) |

| Immunity-related proteins | N/A (protein type) |

| Immune function | N/A (biological process) |

| Hepatic lipid metabolism | N/A (biological process) |

| Weaned female piglets | N/A (animal model) |

| Human nutrition | N/A (field of study) |

| Amino acid metabolism | N/A (biological process) |

| Triglyceride accumulation | N/A (biological process) |

| Steatosis | N/A (medical condition) |

| Body weight | N/A (measurement) |

| Lipolysis | N/A (biological process) |

| Gluconeogenesis | N/A (biological process) |

| Glycogenolysis | N/A (biological process) |

| Hepatic glucose production | N/A (physiological process) |

| Glucose utilization | N/A (physiological process) |

| Nutrient sensing | N/A (biological process) |

| Anorectic mediator | N/A (physiological concept) |

| Anorexigenic neuropeptide system | N/A (biological system) |

| Orexigenic neuropeptide system | N/A (biological system) |

| Neuropeptide expression | N/A (biological process) |

| Fasting state | N/A (physiological state) |

| Refed state | N/A (physiological state) |

| Intracellular signaling module | N/A (biological concept) |

| Pharmacological studies | N/A (research method) |

| Molecular genetic studies | N/A (research method) |

| Antisense oligonucleotide | N/A (molecular tool) |

| C75 | 10799 |

| Cerulenin | 441499 |

| TOFA | 104710 |

| Tamoxifen | 5373 |

| This compound decarboxylase inhibitor (MCDi) | N/A (compound type) |

| Fatty acid de novo synthesis | N/A (biological process) |

| Long-chain fatty acids | N/A (general term) |

| Fatty acid biosynthesis | N/A (biological process) |

| Oxidative metabolism | N/A (biological process) |

| ATP production | N/A (biological process) |

| Glucose transporters | N/A (protein type) |

| Glycolysis | N/A (pathway) |

| Pyruvate | 1060 |

| Acetyl-CoA | 444072 |

| Citrate | 305 |

| Oxaloacetate | 970 |

| Fatty acid synthesis | N/A (biological process) |

| Fatty acid oxidation | N/A (biological process) |

| Energy balance | N/A (physiological process) |

| Food intake | N/A (physiological process) |

| Energy expenditure | N/A (physiological process) |

| Obesity risk | N/A (medical concept) |

| High fructose sweeteners | N/A (dietary component) |

| Western diets | N/A (dietary pattern) |

| Sugar-sweetened beverages | N/A (dietary component) |

| Metabolic complications | N/A (medical concept) |

| Mitochondrial function | N/A (cellular process) |

| Fatty acid oxidation genes | N/A (gene type) |

| Mitochondrial proteome | N/A (cellular component) |

| Post-translational modification | N/A (biochemical process) |

| Acetylation | N/A (biochemical process) |

| Mitochondrial size | N/A (cellular characteristic) |

| Protein abundance | N/A (measurement) |

| Acylcarnitine products | N/A (molecules) |

| AMPK phosphorylation | N/A (biochemical process) |

| ACC1 phosphorylation | N/A (biochemical process) |

| Threonine-172 | N/A (amino acid residue) |

| Serine-79 | N/A (amino acid residue) |

| Chow-fed controls | N/A (animal group) |

| Hepatic fatty acid synthesis | N/A (biological process) |

| Dietary fat oxidation | N/A (biological process) |

| Mitochondrial proteins | N/A (protein type) |

| Acyl-CoA | N/A (general term) |

| Palmitoyl-CoA | 445663 |

| Carnitine acyltransferase I reaction | N/A (biochemical reaction) |

| Ketogenesis | N/A (biological process) |

| Oleic acid | 445639 |

| Octanoic acid | 890 |

| Homogenates | N/A (sample type) |

| Mitochondrial fractions | N/A (sample type) |

| Fed rats | N/A (animal group) |

| Fasted rats | N/A (animal group) |

| Carbohydrate-induced sparing of fatty acid oxidation | N/A (biological concept) |

| Liver | N/A (organ) |

| Heart | N/A (organ) |

| Skeletal muscle | N/A (organ) |

| Brain | N/A (organ) |

| Pancreas | N/A (organ) |

| Small intestine | N/A (organ) |

| Kidney | N/A (organ) |

| Myocardium | N/A (tissue) |

| Adipose tissue | N/A (tissue) |

| Lactating glands | N/A (tissue) |

| Renal cell carcinoma | N/A (disease) |

| Tumorigenesis | N/A (biological process) |

| Cell death | N/A (biological process) |

| ER stress | N/A (cellular process) |

| Lipid droplet depletion | N/A (cellular process) |

| Fatty acid translocation | N/A (cellular process) |

| Mitochondrial homeostasis | N/A (cellular process) |

| Reactive oxygen species levels | N/A (measurement) |

| Ferroptosis | N/A (cellular process) |

| Sunitinib resistance | N/A (medical concept) |

| HIF | N/A (protein type) |

| eIF4G3 | 10809 |

| Microexons | N/A (genetic element) |

| Acetyl-CoA | 444072 |

| Fatty acyl CoA | N/A (general term) |

| Signal transduction | N/A (biological process) |

| Malonyl CoA decarboxylase deficiency | N/A (medical condition) |

| MLYCD gene | N/A (gene) |

| OMIM | N/A (database) |

| Multisystem damage | N/A (medical concept) |

| Multiorgan damage | N/A (medical concept) |

| Vomiting | N/A (symptom) |

| Acidosis | N/A (symptom) |

| Liver damage | N/A (symptom) |

| Carnitine supplementation | N/A (intervention) |

| Early-intervention | N/A (medical strategy) |

| Neonatal period | N/A (developmental stage) |

| Hereditary diseases | N/A (medical condition) |

| MS/MS (Tandem mass spectrometry) | N/A (technique) |

| GC/MS (Gas chromatography–mass spectrometry) | N/A (technique) |

| PRMT2 (Protein arginine methyltransferase 2) | 10808 |

| Apoptosis | N/A (cellular process) |

| Energy homeostasis | N/A (biological process) |

| Obesity resistance | N/A (medical concept) |

| Leptin sensitivity | N/A (physiological concept) |

| ABCA1 (ATP-binding cassette transporter A1) | 10798 |

| Cholesterol efflux | N/A (biological process) |

| Atherosclerosis | N/A (medical condition) |

| Diabetic patients | N/A (patient group) |

| BDNF (Brain-derived neurotrophic factor) | 10807 |

| Appetite regulating centre | N/A (brain region) |

| NPY mRNA expression | N/A (gene expression) |

| AGRP mRNA expression | N/A (gene expression) |

| CART mRNA expression | N/A (gene expression) |

| POMC mRNA expression | N/A (gene expression) |

| PAM mRNA expression | N/A (gene expression) |

| ARC nucleus | N/A (brain region) |

| miRNA expression | N/A (gene expression) |

| Sheep | N/A (organism) |

| Tamoxifen | 5373 |

| Anorectic effect | N/A (physiological effect) |

| Fatty acid synthase | 10837 |

| Leptin binding to its receptor | N/A (biological process) |

| Nutritional modulation | N/A (biological process) |

| Acetyl-CoA carboxylase activity | N/A (measurement) |

| Rainbow trout | N/A (organism) |

| Oncorhynchus mykiss | N/A (organism) |

| Liver | N/A (organ) |

| Extrahepatic tissues | N/A (tissue type) |

| Dorsal white muscle | N/A (muscle) |

| Postprandial period | N/A (physiological state) |

| Dietary lipids | N/A (dietary component) |

| Dietary carbohydrates | N/A (dietary component) |

| Abdominal adipose tissue | N/A (tissue) |

| Red muscle | N/A (muscle) |

| Ventral white muscles | N/A (muscle) |

| Mammals | N/A (organism group) |

| Birds | N/A (organism group) |

| ACoAC isoforms | N/A (protein variant) |

| ATP-dependent carboxylation | N/A (biochemical reaction) |

| Bicarbonate-dependent carboxylation | N/A (biochemical reaction) |

| Rate-limiting step | N/A (biochemical concept) |

| Fatty acid synthesis | N/A (biological process) |

| Fatty acid oxidation | N/A (biological process) |

| Metabolic signal | N/A (biochemical concept) |

| Fatty acid synthase | 10837 |

| Carnitine palmitoyltransferase-1 | 10838 |

| Brown & McGarry, 1997 | N/A (citation) |

| Wakil et al. 1983 | N/A (citation) |

| Iritani et al. 1984 | N/A (citation) |

| Hillgartner et al. 1996 | N/A (citation) |

| Energy homeostasis | N/A (biological process) |

| Lipid deposition | N/A (biological process) |

| Flesh quality | N/A (agricultural term) |

| Animal production | N/A (agricultural term) |

| Nutritional control | N/A (biological process) |

| Acetyl co-enzyme A carboxylase | 10839 |

| Avian liver | N/A (tissue) |

| Transcriptional mechanism | N/A (biological process) |

| Starved chicks | N/A (animal group) |

| High-carbohydrate, low-fat diet | N/A (diet type) |

| Rate of synthesis | N/A (measurement) |

| Abundance of mRNA | N/A (measurement) |

| Nuclear run-on assay | N/A (technique) |

| DNA probes | N/A (molecular tool) |

| ACC gene | N/A (gene) |

| ACC transcription | N/A (biological process) |

| Low-carbohydrate, high-fat diet | N/A (diet type) |

| Half-life of ACC mRNA | N/A (measurement) |

| Dietary manipulation | N/A (intervention) |

| Heart | N/A (organ) |

| Pectoral muscle | N/A (muscle) |

| Kidney | N/A (organ) |

| Brain | N/A (organ) |

| Tissue-specific | N/A (characteristic) |

| Liver-specific | N/A (characteristic) |

| Nutritional control | N/A (biological process) |

| Expression | N/A (biological process) |

| Regulation | N/A (biological process) |

| Transcriptional mechanism | N/A (biological process) |

| Hepatic β-Oxidation | N/A (biological process) |

| Blunt Snout Bream | N/A (organism) |

| Megalobrama amblycephala | N/A (organism) |

| High Fat Diet | N/A (diet type) |

| CPT I kinetics | N/A (measurement) |

| Low affinity for substrates | N/A (enzymatic property) |

| Low catalytic efficiency | N/A (enzymatic property) |

| ACO (Acyl-CoA oxidase) | 10797 |

| Down-regulated | N/A (gene expression change) |

| Fatty-acid composition of the mitochondrial membrane | N/A (cellular component characteristic) |

| Attenuated β-oxidation capacity | N/A (physiological state) |

| Rate-limiting enzymes | N/A (enzyme type) |

| Genetic mechanisms | N/A (regulatory mechanism) |

| Non-genetic mechanisms | N/A (regulatory mechanism) |

| Lipid levels | N/A (measurement) |

| FA content of the liver | N/A (measurement) |

| PPARs (Peroxisome proliferator-activated receptors) | N/A (protein type) |

| mRNA level | N/A (measurement) |

| Low-fat diet | N/A (diet type) |

| Reduced expression | N/A (gene expression change) |

| Low activity | N/A (enzymatic property) |

| Km (Michaelis constant) | N/A (enzymatic property) |

| Carnitine | 289 |

| Palmitoyl-CoA | 445663 |

| Catalytic efficiency | N/A (enzymatic property) |

| CPT I IC50 values | N/A (measurement) |

| Liver this compound content | N/A (measurement) |

| Mitochondrial protein fraction | N/A (sample type) |

| Peroxisomal β-oxidation | N/A (biological process) |

| Acyl-CoA oxidase activity | N/A (measurement) |

| Acetyl-CoA carboxylase 2 mutant mice | N/A (animal model) |

| Obesity | N/A (medical condition) |

| Diabetes | N/A (medical condition) |

| High-fat/high-carbohydrate diets | N/A (diet type) |

| Lipogenic tissues | N/A (tissue type) |

| ACC1 | 10839 |

| ACC2 | 10839 |

| This compound | 19307 |

| C2 units | N/A (chemical unit) |

| Fatty acids | N/A (chemical class) |

| Carnitine/palmitoyl-CoA shuttle system | N/A (biological system) |

| Mitochondrial membrane | N/A (cellular component) |

| Energy homeostasis | N/A (biological process) |

| Diet | N/A (general term) |

| Hormones | N/A (general term) |

| Physiological factors | N/A (general term) |

| Normal lifespan | N/A (physiological characteristic) |

| Higher fatty acid oxidation rate | N/A (measurement) |

| Accumulate less fat | N/A (physiological characteristic) |

| Maintained normal levels of insulin and glucose | N/A (physiological characteristic) |

| Type-2 diabetic | N/A (medical condition) |

| Hyperglycemic | N/A (medical condition) |

| Hyperinsulinemic status | N/A (medical condition) |

| Soleus muscle | N/A (muscle) |

| Hepatocytes | N/A (cell type) |

| WT cohorts | N/A (animal group) |

| Insulin | 10824 |

| mRNA levels of uncoupling proteins (UCPs) | N/A (measurement) |

| Adipose tissue | N/A (tissue) |

| Heart | N/A (organ) |

| Muscle | N/A (organ) |

| UCP2 | 10819 |

| UCP3 | 10818 |

| Energy expenditure | N/A (physiological process) |

| Intracellular fatty acid accumulation | N/A (cellular process) |

| Glucose transport | N/A (physiological process) |

| GLUT4 activity | N/A (measurement) |

| Insulin sensitivity | N/A (physiological concept) |

| Therapeutic approach | N/A (general term) |

| This compound decarboxylase (MCD) | 16212871 |

| Mitochondrial MCD | N/A (cellular compartment) |

| Fuel sensor molecule | N/A (biochemical concept) |

| Diet | N/A (general term) |

| Exercise | N/A (physiological process) |

| Biosynthesis of long-chain fatty acids | N/A (biological process) |

| Fatty acid synthase | 10837 |

| CPT1 activity | N/A (measurement) |

| Skeletal Muscle | N/A (tissue) |

| Fatty Acid Oxidation | N/A (biological process) |

| High-Fat Diet–Induced Insulin Resistance | N/A (medical condition) |

| CPT1 | 10838 |

| Mitochondrial transmembrane enzyme | N/A (enzyme type) |

| Rate limiting | N/A (biochemical concept) |

| Long-chain fatty acid entry into the mitochondria | N/A (biological process) |

| β-oxidation | N/A (pathway) |

| Etomoxir | 3290 |

| Lipid deposition | N/A (biological process) |

| Exacerbates insulin resistance | N/A (medical concept) |

| Overexpression of CPT1 | N/A (genetic technique) |

| Protects myotubes against lipid-induced insulin resistance | N/A (medical concept) |

| Fatty acid flux into the mitochondria | N/A (biological process) |

| Insulin sensitivity | N/A (physiological concept) |

| Physiological increase in CPT1 activity | N/A (measurement) |

| Improve insulin resistance | N/A (medical concept) |

| Downstream capacity of the β-oxidation and TCA cycle | N/A (biochemical concept) |

| Research design and methods | N/A (research section) |

| Vector construction | N/A (molecular biology technique) |

| Human CPT1B cDNA | N/A (molecular biology material) |

| Dr. Feike van der | N/A (person) |

| Physiological characteristics | N/A (measurement) |

| Chow and high-fat diet–treated animals | N/A (animal group) |

| CPT1 antibody | N/A (molecular tool) |

| Cross-reacts | N/A (molecular property) |

| Mouse and human CPT1 | N/A (protein type) |

| Endogenous | N/A (biological source) |

| Electroporated forms of the protein | N/A (protein type) |

| In vivo electroporation | N/A (technique) |

| Tibialis anterior | N/A (muscle) |

| EDL | N/A (muscle) |

| P < 0.05 | N/A (statistical significance) |

| CPT1 protein | N/A (measurement) |

| CPT1 activity | N/A (measurement) |

| High-fat diet | N/A (diet type) |

| Acylcarnitine levels | N/A (measurement) |

| Ratio of fatty acid oxidation to CO2 and acid soluble metabolites (ASMs) | N/A (measurement) |

| Tandem mass spectrometry | N/A (technique) |

| Muscle acylcarnitine species | N/A (molecules) |

| C2 to C16 | N/A (carbon chain length) |

| Free carnitine levels | N/A (measurement) |

| Diet | N/A (general term) |

| CPT1 overexpression | N/A (genetic technique) |

| Supplementary Fig. | N/A (figure reference) |

| Regulation of acetyl-CoA carboxylase | N/A (biological process) |

| Biochemical Society Transactions | N/A (journal) |

| Portland Press | N/A (publisher) |

| Acetyl-CoA carboxylase (ACC) | 10839 |

| This compound | 19307 |

| Fatty acid synthesis | N/A (biological process) |

| Lipogenic tissues | N/A (tissue type) |

| Regulatory molecule | N/A (biochemical concept) |

| Muscle | N/A (organ) |

| Brain | N/A (organ) |

| Energy metabolism | N/A (biological process) |

| Enzyme control | N/A (biochemical concept) |

| Hormone action | N/A (biological process) |

| Mammalian ACCs | N/A (protein type) |

| Multifunctional dimeric proteins | N/A (protein property) |

| Polymerize | N/A (biochemical process) |

| Multiprotein complexes | N/A (cellular structure) |

| Control of ACC expression | N/A (biological process) |

| ACC-1 | 10839 |

| White and brown fat | N/A (tissue type) |

| Liver | N/A (organ) |

| Lactating mammary gland | N/A (tissue type) |

| Starvation | N/A (physiological state) |

| Insulin deficiency | N/A (medical condition) |

| Refeeding a low-fat diet | N/A (diet type) |

| Insulin treatment | N/A (intervention) |

| Promoters (PI–PIII) | N/A (DNA region) |

| Constitutive expression | N/A (gene expression type) |

| Inducible expression | N/A (gene expression type) |

| Glucose | 5793 |

| Insulin | 10824 |

| Thyroid hormone | N/A (hormone) |

| Catabolic hormones | N/A (hormone) |

| Leptin | 10827 |

| Transcription factors | N/A (protein type) |

| SREBP1c (Sterol-regulatory-element-binding protein 1c) | 10835 |

| Lipogenic enzymes | N/A (enzyme type) |

| Adipogenesis | N/A (biological process) |

| Nutritional regulation | N/A (biological process) |

| ACC-2 | 10839 |

| Rat heart | N/A (tissue) |

| N-terminal extension | N/A (protein feature) |

| Peptide mass fingerprint analysis | N/A (technique) |

| Mitochondrial targeting motif | N/A (protein feature) |

| Cytosolic fractions | N/A (sample type) |

| Cell homogenization | N/A (technique) |

| Intact cells | N/A (sample type) |

| Gene knockouts | N/A (genetic technique) |

| Variants | N/A (protein variant) |

| Biotin carboxylase | N/A (enzyme domain) |

| Biotin carboxyl carrier protein | N/A (protein domain) |

| Escherichia coli | N/A (organism) |

| Eukaryotic carboxyltransferase domain | N/A (enzyme domain) |

| Intact mammalian ACC | N/A (protein type) |

| Protein purification | N/A (biochemical technique) |

| Allosteric control of ACC | N/A (biochemical concept) |

| Allosteric modulators | N/A (molecules) |

| Phosphorylation | N/A (biochemical process) |

| Serine residues | N/A (amino acid residue) |

| Citrate | 305 |

| Carboxylic acids | N/A (chemical class) |

| Polymerization | N/A (biochemical process) |

| Glutamate | 330 |

| Amino acid metabolism | N/A (biological process) |

| Fatty acyl-CoA esters | N/A (molecules) |

| Inhibitors | N/A (molecules) |

| Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor α (PPARα)-independent pathway | N/A (article title) |

| ResearchGate | N/A (website) |

| Clofibrate | 2795 |

| Classical direct repeat 1 (DR1) motif | N/A (DNA motif) |

| Promoter | N/A (DNA region) |

| L-CPT I gene | N/A (gene) |

| LCFAs (Long-chain fatty acids) | N/A (chemical class) |

| First intron | N/A (DNA region) |

| PPAR alpha-independent pathways | N/A (regulatory mechanism) |

| Regulation of gene expression by dietary lipids | N/A (biological process) |

| n-3PUFA (omega-3 polyunsaturated fatty acids) | N/A (chemical class) |

| 5'AMP-activated protein kinase | 5998 |

| Adipose tissue | N/A (tissue) |

| CPT-1 | 10838 |

| FA synthesis | N/A (biological process) |

| Oxidative metabolism | N/A (biological process) |

| β-oxidation | N/A (pathway) |

| High concentration of long-chain fatty acids | N/A (measurement) |

| Activates the expression of CPT-1 at the transcriptional level | N/A (biological process) |

| PPARs | N/A (protein type) |

| Obese mice | N/A (animal model) |

| Reduces the lipid disorder caused by HFD | N/A (medical concept) |

| Improves the lipid profile | N/A (medical concept) |

| PPARA | 10834 |

| Anti-inflammatory properties | N/A (biological property) |

| Ligand for PPARs | N/A (molecular interaction) |

| Carnitine palmitoyltransferase I (CPT1) | 10838 |

| Mitochondrial fatty acid oxidation | N/A (biological process) |

| Inhibition of the CPT1 gene | N/A (genetic manipulation) |

| Improve T2D | N/A (medical concept) |

| PPARα-independent mechanisms of CPT1 gene regulation | N/A (regulatory mechanism) |

| Carnitine palmitoyltransferase 1B gene | 10838 |

| PPAR-dependent mechanism | N/A (regulatory mechanism) |

| Louet et al. 46) | N/A (citation) |

| PPARα-independent mechanism | N/A (regulatory mechanism) |

| mRNA expression of the 1A isoform | N/A (measurement) |

| PPARs | N/A (protein type) |

| Genes involved in insulin signaling | N/A (gene type) |

| Glucose uptake | N/A (biological process) |

| Lipid metabolism | N/A (biological process) |

| Ketogenesis | N/A (biological process) |

| CR (Caloric Restriction) | N/A (intervention) |

| Gene expression of carnitine palmitoyltransferase 1a | N/A (gene expression) |

| Enzymes involved in fatty acid oxidation | N/A (enzyme type) |

| α-lipoic acid | 10825 |

| Carnitine acyltransferase | 10796 |

| Octanoyl-CoA | 10795 |

| Palmitoyl-CoA substrates | N/A (molecules) |

| SREBP-1c protein levels | N/A (measurement) |

| Liver | N/A (organ) |

| Bscl2 −/− mice | N/A (animal model) |

| Regulation of malonyl CoA content via enzymatic control and intermediary fuel metabolism | N/A (article title) |

| ResearchGate | N/A (website) |

| Malonyl CoA | 19307 |

| ACC | 10839 |

| AMPK | 5998 |

| MCD | 16212871 |

| FAS-mediated de novo fatty acid synthesis | N/A (biological process) |

| Circulating nutrients | N/A (molecules) |

| Glucose | 5793 |

| Lactate | 612 |

| Citrate | 305 |

| Hypothalamus | N/A (organ) |

| Inhibition of AMPK | N/A (biological process) |

| Citrate | 305 |

| Malonyl CoA production | N/A (biological process) |

| Polymerization and activation of ACC | N/A (biochemical process) |

| Dietary fructose | 272387 |

| Activate AMPK | N/A (biological process) |

| Subsequent inhibition of ACC | N/A (biological process) |

| Reduction in malonyl CoA levels | N/A (measurement) |

| Central nervous system | N/A (anatomical term) |

| Energy balance | N/A (biological process) |

| Energy intake | N/A (physiological process) |

| Energy expenditure | N/A (physiological process) |

| Hypothalamus | N/A (organ) |

| Key role | N/A (importance) |

| Hypothalamic malonyl CoA | 19307 |

| Mediating energy balance | N/A (biological process) |

| Carboxylation of acetyl CoA | N/A (biochemical reaction) |

| Acetyl CoA carboxylase | 10839 |

| Malonyl CoA decarboxylase | 16212871 |

| Fatty acid de novo synthesis | N/A (biological process) |

| Decarboxylated to acetyl-CoA | N/A (biochemical reaction) |

| Pharmacological studies | N/A (research method) |

| Molecular genetic studies | N/A (research method) |

| Modulating hypothalamic this compound level | N/A (intervention) |

| Altering the activities of these enzymes | N/A (intervention) |

| BDNF | 10807 |

| Appetite regulating centre activity | N/A (physiological process) |

| NPY | 10806 |

| AGRP | 10805 |

| CART | 10804 |

| POMC | 10803 |

| PAM mRNA expression | N/A (gene expression) |

| ARC nucleus | N/A (brain region) |

| miRNA expression | N/A (gene expression) |

| Sheep ARC nucleus | N/A (brain region) |

| Carnitine supplementation | N/A (intervention) |

| Improve glucose tolerance | N/A (medical concept) |

| Obese rats | N/A (animal model) |

| Modulation of carnitine palmitoyltransferase I activity | N/A (biological process) |

| Lipid metabolism | N/A (biological process) |

| Food intake | N/A (physiological process) |

| Lopaschuk et al. 2010 | N/A (citation) |

| L-carnitine | 289 |

| Fatty acid metabolism | N/A (biological process) |

| Energy metabolism | N/A (biological process) |

| Increased protein synthesis | N/A (biological process) |

| Levels of proteins in the serum | N/A (measurement) |

| Tamoxifen | 5373 |

| Anorectic effect | N/A (physiological effect) |

| Inhibiting the expression and activity of fatty acid synthase | N/A (biological process) |

| Hypothalamic malonyl CoA accumulation | N/A (measurement) |

| Leptin binding to its receptor | N/A (biological process) |

| Effects of dietary fatty acid composition on the regulation of carnitine palmitoyltransferase (CPT) I in rainbow trout (Oncorhynchus mykiss) | N/A (article title) |

| PubMed | N/A (database) |

| High PUFA diet | N/A (diet type) |

| Significantly increased CPT I mRNA expression | N/A (gene expression change) |

| Red muscle | N/A (muscle) |

| Liver | N/A (organ) |

| Adipose tissue | N/A (tissue) |

| PPAR alpha and beta expressions | N/A (gene expression) |

| Variable across tissues | N/A (characteristic) |

| Mitochondrial membrane composition | N/A (cellular component characteristic) |

| DHA | 444863 |

| CPT I sensitivity to this compound | N/A (enzymatic property) |

| This compound content of the tissues | N/A (measurement) |

| Experimental diet | N/A (diet type) |

| Genetic regulatory mechanisms | N/A (regulatory mechanism) |

| Non-genetic regulatory mechanisms | N/A (regulatory mechanism) |

| Carnitine palmitoyltransferase (CPT) I | 10838 |

| Mitochondrial fatty acid oxidation | N/A (biological process) |

| Rainbow trout | N/A (organism) |

| Oncorhynchus mykiss | N/A (organism) |

| High saturated fatty acid (SFA) diet | N/A (diet type) |

| Mixed fatty acid control (CTL) diet | N/A (diet type) |

| 8 weeks | N/A (duration) |

| Modifications of the dietary fatty acids | N/A (intervention) |

| Genetic expression of CPT I | N/A (gene expression) |

| Transcription factor peroxisome proliferator activated receptor (PPAR) | N/A (protein type) |

| Mitochondrial membrane composition | N/A (cellular component characteristic) |

| CPT I sensitivity to this compound | N/A (enzymatic property) |

| Levels of this compound in the tissues | N/A (measurement) |

| Changes in gene expression of CPT I and PPARs | N/A (gene expression change) |

| Main regulatory mechanism | N/A (regulatory mechanism) |

| CPT I function | N/A (biological process) |

| Epigenetic regulation of carnitine palmitoyltransferase 1 (Cpt1a) by high fat diet | N/A (article title) |

| PubMed | N/A (database) |

| Carnitine palmitoyltransferase 1 (Cpt1a) | 10838 |

| Rate-limiting enzyme | N/A (enzyme type) |

| Transport of fatty acids into the mitochondria | N/A (biological process) |

| Subsequent beta-oxidation | N/A (pathway) |

| Diet | N/A (general term) |

| Transcriptional regulation | N/A (biological process) |

| Pregnant Sprague Dawley rats | N/A (animal model) |

| High-fat (HF) diet | N/A (diet type) |

| Low-fat control diet | N/A (diet type) |

| Gestation | N/A (physiological state) |

| Lactation | N/A (physiological state) |

| Weaning | N/A (developmental stage) |

| Male offspring | N/A (animal group) |

| Post-weaning HF diet | N/A (diet type) |

| Lifelong control diet (C/C) | N/A (diet type) |

| Perinatal HF diet (HF/C) | N/A (diet type) |

| Post-weaning HF diet (C/HF) | N/A (diet type) |

| Lifelong HF diet (HF/HF) | N/A (diet type) |

| Hepatic Cpt1a mRNA expression | N/A (gene expression) |

| Epigenetic analysis | N/A (technique) |